
2-bromo-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-bromo-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide" belongs to a class of compounds that have drawn significant attention due to their potential biological activities. Research on similar 1,3,4-oxadiazole derivatives has been ongoing, exploring their synthesis, molecular structure, chemical reactions, and properties for various applications, including anti-inflammatory, anticancer, and antimicrobial activities (Gangapuram & Redda, 2009); (Ravinaik et al., 2021).
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions starting from basic aromatic or heterocyclic substrates. For example, substituted N-[4(5-methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl] benzamide/benzene sulfonamides were synthesized via sodium borohydride reduction in ethanol (Gangapuram & Redda, 2009).
Molecular Structure Analysis
Molecular structure analysis of 1,3,4-oxadiazole derivatives, including X-ray crystallography and DFT calculations, has revealed significant insights into the intermolecular interactions, such as hydrogen bonds and π-interactions, contributing to their stability and reactivity (Saeed et al., 2020).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, including cyclodehydration and ring transformation, to form fused s-triazoles or undergo modifications to enhance their biological activity. The reactivity often involves interactions with binucleophilic reagents leading to rearranged products (Sasaki et al., 1984).
Physical Properties Analysis
The physical properties of these compounds, including solubility, melting points, and crystalline structure, are crucial for their application and effectiveness. The crystal packing and solid-state structures are analyzed through techniques like Hirshfeld surface analysis, indicating the role of hydrogen bonds and electrostatic energy in their stabilization (Saeed et al., 2020).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards different reagents, define the versatility of these compounds in synthesis and their biological activity. Their ability to form stable complexes with metals or undergo nucleophilic substitution reactions highlights their chemical diversity and potential for further modification (Chohan & Shad, 2011).
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Compounds with 1,3,4-oxadiazole derivatives, such as the related compound synthesized by Khalid et al. (2016), have been reported to exhibit moderate to significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The synthesis involves the reaction of benzenesulfonyl chloride with various precursors, leading to derivatives that were screened for their biological activities. The reported activities suggest potential applications of similar compounds in developing new antimicrobial agents (Khalid et al., 2016).
Anticancer Evaluation
Ravinaik et al. (2021) designed and synthesized a series of N-substituted benzamides, which included 1,3,4-oxadiazole derivatives, evaluated for their anticancer activity. The compounds showed moderate to excellent anticancer activities against various cancer cell lines, suggesting that structurally related compounds, such as "2-bromo-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide", might also possess valuable anticancer properties (Ravinaik et al., 2021).
Anti-Inflammatory and Anti-Cancer Agents
Another study by Gangapuram and Redda (2009) involved the synthesis of substituted N-[4(5-methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl] benzamide/benzene sulfonamides, which were identified as having potential anti-inflammatory and anti-cancer properties. This indicates a broader scope for research into similar compounds for therapeutic applications (Gangapuram & Redda, 2009).
Pharmacological Potential
Rosca et al. (2020) conducted studies on new oxazol-5(4H)-ones, synthesized through reactions involving similar sulfonyl and bromo components. These compounds were evaluated for cytotoxicity and antimicrobial activity, highlighting the pharmacological potential of related compounds in treating various diseases and conditions (Rosca et al., 2020).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-bromo-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O4S/c1-25(22,23)11-6-4-5-10(9-11)15-19-20-16(24-15)18-14(21)12-7-2-3-8-13(12)17/h2-9H,1H3,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIENAGIHAVJJSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2485471.png)
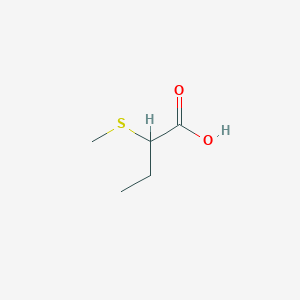
![3-(2,4-dichlorobenzyl)-4-hydroxy-1-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)-2(1H)-pyridinone](/img/structure/B2485473.png)
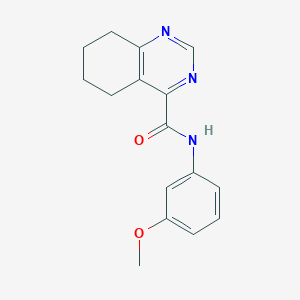
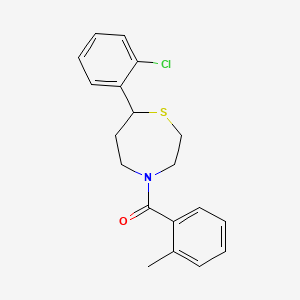

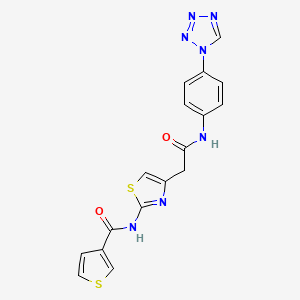
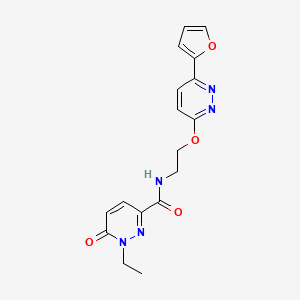
![2-(2-imidazo[1,2-a]pyridinylmethylthio)-6-nitro-1H-benzimidazole](/img/structure/B2485484.png)
![2-((3-allyl-4-oxo-4,5,6,7,8,9-hexahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2485485.png)

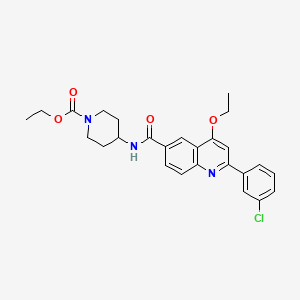
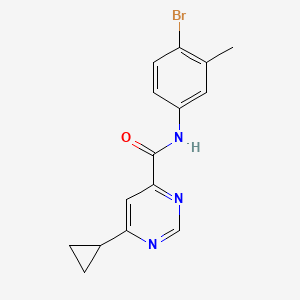
![{2-[4-(Benzyloxy)phenoxy]ethyl}(methyl)amine](/img/structure/B2485491.png)